molecular formula C8H14ClN5 B14598429 N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine CAS No. 61261-44-7

N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine

Cat. No.: B14598429
CAS No.: 61261-44-7
M. Wt: 215.68 g/mol
InChI Key: CXYDZSRFHODMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine is a chemical compound with the molecular formula C8H14ClN5. This compound is part of the pyridazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both hydrazinyl and chloro groups in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine typically involves the reaction of 6-chloro-3-hydrazinylpyridazine with butylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-butyl-3-hydrazinylpyridazin-4-amine.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of N-butyl-3-hydrazinylpyridazin-4-amine.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of agrochemicals and dyes due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-hydrazinylpyridazin-4-amine: Lacks the butyl group, resulting in different reactivity and biological activity.

    N-butyl-3-hydrazinylpyridazin-4-amine: Lacks the chloro group, affecting its chemical properties and applications.

    N-butyl-6-chloropyridazin-4-amine:

Uniqueness

N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine is unique due to the presence of both hydrazinyl and chloro groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.

Properties

CAS No.

61261-44-7

Molecular Formula

C8H14ClN5

Molecular Weight

215.68 g/mol

IUPAC Name

N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine

InChI

InChI=1S/C8H14ClN5/c1-2-3-4-11-6-5-7(9)13-14-8(6)12-10/h5H,2-4,10H2,1H3,(H,11,13)(H,12,14)

InChI Key

CXYDZSRFHODMDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NN=C1NN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.